[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene
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Overview
Description
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group and an iodoheptenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The use of solvents and ligands in these reactions is crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography. The choice of solvents and reaction conditions is optimized to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include benzoic acids, benzyl alcohols, and various substituted benzene derivatives .
Scientific Research Applications
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .
Comparison with Similar Compounds
Biological Activity
The compound [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene, a derivative of iodoheptenyne with a benzyloxy substituent, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H15I
- IUPAC Name : 7-(benzyloxy)-2-iodohept-2-en-4-yne
- Molecular Weight : 320.19 g/mol
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological systems, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated the synthesis of benzoxazole derivatives that showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Compound | MIC (µg/ml) | Activity Type |
---|---|---|
Benzoxazole Derivative | 250 - 7.81 | Antimicrobial |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have shown inhibition against mushroom tyrosinase, a key enzyme in melanin biosynthesis, with IC50 values indicating strong inhibitory potency .
- Cytotoxicity in Cancer Cells : In studies involving B16F10 melanoma cells, compounds with structural similarities were evaluated for their cytotoxic effects. Some demonstrated significant cytotoxicity without affecting cell viability at lower concentrations .
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial activities of various compounds including derivatives of benzoxazoles, it was found that certain structural modifications led to enhanced activity against resistant strains of bacteria. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results.
Case Study 2: Anticancer Potential
A series of experiments were conducted to assess the anticancer potential of related compounds in vitro. The results indicated that compounds with similar functionalities exhibited significant inhibition of cancer cell proliferation, suggesting a potential therapeutic application for this compound in cancer treatment.
Properties
CAS No. |
919123-79-8 |
---|---|
Molecular Formula |
C20H19IO |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(6-iodo-7-phenylhept-5-en-3-ynoxy)methylbenzene |
InChI |
InChI=1S/C20H19IO/c21-20(16-18-10-4-1-5-11-18)14-8-3-9-15-22-17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,9,15-17H2 |
InChI Key |
BWOKFWHDYYURAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC#CCCOCC2=CC=CC=C2)I |
Origin of Product |
United States |
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